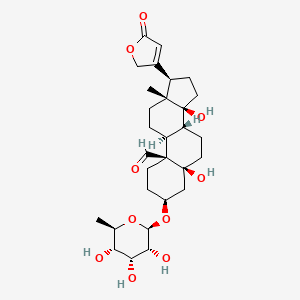
Cladoniamide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cladoniamide C is an organic heterohexacyclic compound that is cladoniamide B in which both of the chlorines are replaced by hydrogen. It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heterohexacyclic compound, a dicarboximide, a tertiary alcohol and a diol.
Scientific Research Applications
Biosynthesis and Gene Cluster
The biosynthetic gene cluster for Cladoniamide C, a bis-indole alkaloid, has been studied extensively. It has an unusual indenotryptoline structure, which is rare among bis-indole alkaloids. The isolation and annotation of the gene cluster for Cladoniamide C revealed that it contains genes encoding enzymes needed for constructing an indolocarbazole core and flavin-dependent enzymes involved in generating the indenotryptoline scaffold from an indolocarbazole (Ryan, 2011).
Structural Elucidation and Synthesis
Cladoniamides A-G, derived from tryptophan, have been isolated, and their structures elucidated through spectroscopic analysis and X-ray diffraction. Notably, Cladoniamide G exhibits cytotoxicity against MCF-7 cells in vitro (Williams et al., 2008). The total synthesis of Cladoniamide G, which is cytotoxic against MCF-7 breast cancer cells, has been achieved using key steps like oxidative dimerization of 3-acetoxy-5-chloroindole (Loosley et al., 2013).
Biosynthetic Pathway Expansion
A microbial platform has been developed to redirect the Cladoniamide pathway to generate unnatural bisindoles for drug discovery. This approach targets genes like glycosyltransferase and halogenase from related pathways, leading to the generation of novel compounds (Du & Ryan, 2015).
Protective Mechanisms and Cytotoxicity
Biosynthetic O-methylation has been identified as crucial for maintaining the structural integrity of Cladoniamides. This methylation protects Cladoniamides from self-destruction, with some compounds exhibiting modest cytotoxicity against colon cancer cell lines (Du et al., 2013).
Antioxidant and Enzyme Inhibition Activities
The lichen species Cladonia chlorophaea and C. gracilis have been studied for their metabolomic characterization and potential antioxidant activity, enzymatic inhibition, and anti-inflammatory potential. The ethanolic extracts of these species showed varied levels of phenolic compounds, antioxidant activity, and inhibition of cholinesterases and digestive enzymes (Torres-Benítez et al., 2022).
Anti-Malarial Activity
A study evaluating the biophysical characteristics of parasitized cells discovered that Cladoniamide A causes rigidification of infected red blood cells and has unreported anti-malarial activity with an IC50 lower than chloroquine (Deng et al., 2015).
properties
Product Name |
Cladoniamide C |
|---|---|
Molecular Formula |
C22H17N3O5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(11S,15R)-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4,6,8,17,19,21-octaene-12,14-dione |
InChI |
InChI=1S/C22H17N3O5/c1-24-19(26)21(28)15-11-7-3-5-9-13(11)23-16(15)17-18(30-2)12-8-4-6-10-14(12)25(17)22(21,29)20(24)27/h3-10,23,28-29H,1-2H3/t21-,22+/m1/s1 |
InChI Key |
TVJHJRXOIAMNSY-YADHBBJMSA-N |
Isomeric SMILES |
CN1C(=O)[C@@]2(C3=C(C4=C(C5=CC=CC=C5N4[C@@]2(C1=O)O)OC)NC6=CC=CC=C63)O |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C(C5=CC=CC=C5N4C2(C1=O)O)OC)NC6=CC=CC=C63)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



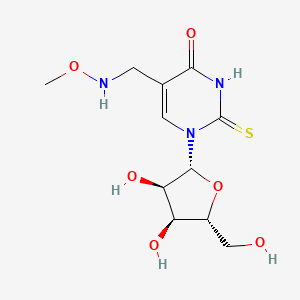
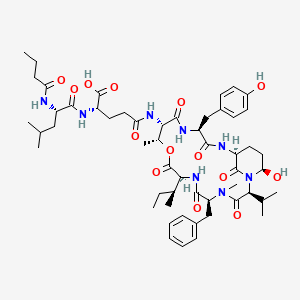

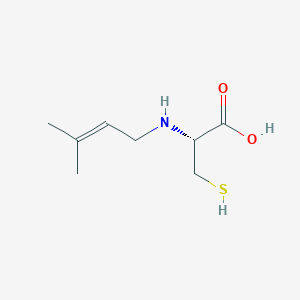
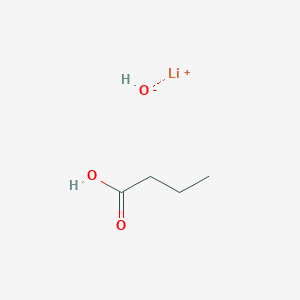



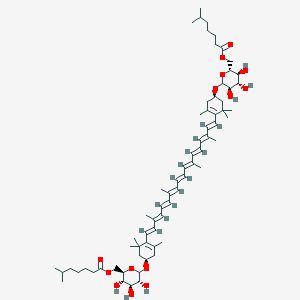
![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)


